2-[N-(benzenesulfonyl)anilino]-N-[2-[[benzenesulfonyl(phenyl)carbamoyl]amino]ethyl]acetamide
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Overview
Description
2-[N-(benzenesulfonyl)anilino]-N-[2-[[benzenesulfonyl(phenyl)carbamoyl]amino]ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple benzene rings and sulfonyl groups. It is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)anilino]-N-[2-[[benzenesulfonyl(phenyl)carbamoyl]amino]ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a nucleophile on a benzene ring, often facilitated by a sulfonyl group.
Amidation Reactions: The formation of amide bonds between aniline derivatives and acetic acid derivatives under controlled conditions.
Sulfonylation Reactions: Introduction of sulfonyl groups to the aromatic rings using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)anilino]-N-[2-[[benzenesulfonyl(phenyl)carbamoyl]amino]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiol groups or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
2-[N-(benzenesulfonyl)anilino]-N-[2-[[benzenesulfonyl(phenyl)carbamoyl]amino]ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)anilino]-N-[2-[[benzenesulfonyl(phenyl)carbamoyl]amino]ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(benzenesulfonyl)aniline: A simpler analog with similar structural features but fewer functional groups.
N-(benzenesulfonyl)phenylacetamide: Another related compound with a similar backbone but different substituents.
Uniqueness
2-[N-(benzenesulfonyl)anilino]-N-[2-[[benzenesulfonyl(phenyl)carbamoyl]amino]ethyl]acetamide is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity also provides versatility in synthetic applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-[2-[[benzenesulfonyl(phenyl)carbamoyl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O6S2/c34-28(23-32(24-13-5-1-6-14-24)40(36,37)26-17-9-3-10-18-26)30-21-22-31-29(35)33(25-15-7-2-8-16-25)41(38,39)27-19-11-4-12-20-27/h1-20H,21-23H2,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNBVPDRQKHXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCNC(=O)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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